N-(3-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

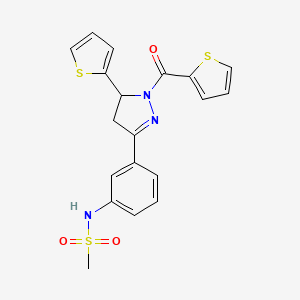

This compound is a pyrazoline derivative featuring a thiophene-substituted dihydropyrazole core, a methanesulfonamide group, and a thiophene-2-carbonyl moiety. The methanesulfonamide group enhances solubility and may influence binding affinity, while the thiophene rings contribute to π-π interactions in biological targets .

Properties

IUPAC Name |

N-[3-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S3/c1-28(24,25)21-14-6-2-5-13(11-14)15-12-16(17-7-3-9-26-17)22(20-15)19(23)18-8-4-10-27-18/h2-11,16,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOBSCCLLVMUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound characterized by its unique structure incorporating thiophene and pyrazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be depicted as follows:

This structure includes:

- Thiophene rings : Known for their electron-rich properties, contributing to various biological activities.

- Pyrazole moiety : Associated with anti-inflammatory, antimicrobial, and anticancer activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing pyrazole and thiophene structures. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 15.0 |

| Compound B | A549 | 18.5 |

| N-(3-(5-(thiophen-2-yl)... | HCT116 | 12.0 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that thiophene-containing compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against strains such as E. coli and Staphylococcus aureus, showing effective inhibition at varying concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(3-(5-(thiophen-2-yl)... | E. coli | 15 |

| N-(3-(5-(thiophen-2-yl)... | S. aureus | 18 |

3. Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to N-(3-(5-(thiophen-2-yl)... have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in treated cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of thiophene may contribute to antioxidant activity, reducing oxidative stress within cells.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including the target compound and evaluated their anticancer activity against multiple cell lines using the MTT assay. The results indicated that modifications on the thiophene ring significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiophene-based compounds against clinical isolates of bacteria. The results demonstrated that the target compound exhibited notable antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with analogous pyrazoline-thiophene derivatives reported in the literature. Key structural variations include substituents on the phenyl ring, carbonyl groups, and additional functional groups (e.g., halogens, methoxy, nitro). Below is a detailed analysis:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3e ) lower melting points compared to electron-donating groups (methoxy in 3f ), likely due to reduced crystallinity.

- Synthetic Yields : Compounds with halogen substituents (e.g., 3b , 3d ) exhibit lower yields (~32–40%), possibly due to steric hindrance or reactivity challenges.

- Target Compound : The methanesulfonamide group in the target compound is unique among the analogs; this group is associated with improved solubility and metabolic stability in sulfonamide-containing drugs.

Pharmacological Potential

While the target compound’s bioactivity data are absent in the provided evidence, analogs like 3b–3f were studied as PI3Kγ inhibitors . The thiophene-pyrazoline scaffold is critical for binding to kinase ATP pockets. The methanesulfonamide group in the target compound may enhance hydrogen bonding with residues like Lys833 in PI3Kγ, similar to sulfonamide moieties in FDA-approved kinase inhibitors (e.g., Celecoxib).

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of thiophene-containing precursors with hydrazine derivatives. A common approach includes:

- Step 1 : Formation of the pyrazole ring via reaction of thiophene-2-carbonyl chloride with a substituted hydrazine under reflux in dioxane .

- Step 2 : Introduction of the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Key intermediates : Thiophene-2-carboxamide derivatives and substituted phenylhydrazines are critical precursors. Recrystallization from DMSO/water mixtures is often used for purification .

Q. How is the crystal structure of this compound determined and refined?

X-ray diffraction (XRD) with the SHELXL software suite is the gold standard for structural determination:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement strategies include twin-law correction for non-merohedral twinning and anisotropic displacement parameters for heavy atoms.

- Validation using R1 and wR2 residuals to ensure model accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .

- Catalysis : Lewis acids like ZnCl2 or Ce(SO4)2 improve regioselectivity in pyrazole ring formation .

- Temperature control : Slow heating (e.g., 90°C for 3 hours) minimizes side reactions during POCl3-mediated acylations .

- Workup : pH adjustment (8–9) with ammonia precipitates pure products, avoiding column chromatography .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in NMR or IR data (e.g., unexpected tautomerism) are addressed by:

- Cross-validation : Comparing experimental <sup>13</sup>C NMR shifts with DFT-calculated values.

- XRD confirmation : Direct structural evidence from crystallography overrules ambiguous spectroscopic assignments .

- Dynamic NMR : Variable-temperature studies to detect conformational equilibria .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound?

- Substituent variation : Systematic replacement of thiophene or sulfonamide groups with bioisosteres (e.g., furan, triazole) to assess pharmacological effects .

- In silico modeling : Docking studies with target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

- Biological assays : Enzyme inhibition assays (IC50 determination) and cytotoxicity screening (MTT assay) to correlate structural changes with activity .

Methodological Challenges and Solutions

Q. How are regiochemical outcomes controlled during pyrazole ring synthesis?

- Steric and electronic effects : Electron-withdrawing groups (e.g., sulfonamide) direct cyclization to the less sterically hindered position.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .

Q. What strategies mitigate decomposition during storage or handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.